molecular formula C14H16Cl3N3O3S B3958273 Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate

Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate

Cat. No.: B3958273
M. Wt: 412.7 g/mol
InChI Key: FCUNFAXNQCWNES-UHFFFAOYSA-N
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Description

Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is a complex organic compound with the molecular formula C21H22Cl3N3O4S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloroethyl isocyanate to form an intermediate. This intermediate is then reacted with propanoyl chloride and methyl thiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The carbamothioyl group can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3N3O3S/c1-3-10(21)19-12(14(15,16)17)20-13(24)18-9-6-4-8(5-7-9)11(22)23-2/h4-7,12H,3H2,1-2H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUNFAXNQCWNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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